molecular formula C12H19NO B13968932 Benzeneethanamine,2-methoxy-N-propyl- CAS No. 748132-69-6

Benzeneethanamine,2-methoxy-N-propyl-

Katalognummer: B13968932
CAS-Nummer: 748132-69-6
Molekulargewicht: 193.28 g/mol
InChI-Schlüssel: NOZWGSWZJDAJLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneethanamine, 2-methoxy-N-propyl- is an organic compound with the molecular formula C12H19NO It is a derivative of benzeneethanamine, where the ethylamine side chain is substituted with a methoxy group and a propyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 2-methoxy-N-propyl- typically involves the following steps:

    Friedel-Crafts Acylation: The benzene ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Reduction: The acylated product is then reduced to form the corresponding alkane.

    Substitution: The alkane undergoes substitution reactions to introduce the methoxy and propyl groups.

Industrial Production Methods: Industrial production of Benzeneethanamine, 2-methoxy-N-propyl- may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: Benzeneethanamine, 2-methoxy-N-propyl- can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Benzeneethanamine, 2-methoxy-N-propyl- has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzeneethanamine, 2-methoxy-N-propyl- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and propyl groups can influence the compound’s binding affinity and specificity towards these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Benzeneethanamine: The parent compound without the methoxy and propyl substitutions.

    Benzeneethanamine, N,α-dimethyl-: A derivative with dimethyl substitutions on the ethylamine side chain.

    Methoxyphenamine: A compound with a methoxy group on the benzene ring and a methylamine side chain.

Uniqueness: Benzeneethanamine, 2-methoxy-N-propyl- is unique due to the specific combination of methoxy and propyl groups, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.

Eigenschaften

CAS-Nummer

748132-69-6

Molekularformel

C12H19NO

Molekulargewicht

193.28 g/mol

IUPAC-Name

N-[2-(2-methoxyphenyl)ethyl]propan-1-amine

InChI

InChI=1S/C12H19NO/c1-3-9-13-10-8-11-6-4-5-7-12(11)14-2/h4-7,13H,3,8-10H2,1-2H3

InChI-Schlüssel

NOZWGSWZJDAJLY-UHFFFAOYSA-N

Kanonische SMILES

CCCNCCC1=CC=CC=C1OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.